N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Description

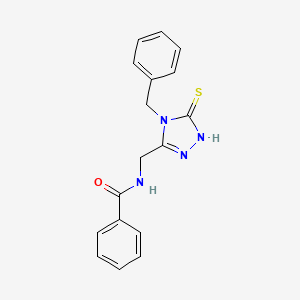

N-((4-Benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole derivative featuring a 1,2,4-triazole core substituted with a benzyl group at position 4, a thioxo (sulfanylidene) group at position 5, and a benzamide-linked methyl group at position 2. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-16(14-9-5-2-6-10-14)18-11-15-19-20-17(23)21(15)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUWHZVPZWHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330646 | |

| Record name | N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

392248-02-1 | |

| Record name | N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate to form the intermediate 4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C19H18N6S2

- Molecular Weight : 394.52 g/mol

- CAS Number : 97310-50-4

The structure features a thiazole ring fused with a benzamide moiety, which contributes to its biological activity.

Medicinal Chemistry

N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has shown promise in various therapeutic areas:

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. A study demonstrated its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 100 µg/mL |

| Escherichia coli | 75 µg/mL |

The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes involved in cellular processes .

Anticancer Properties :

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

The compound's antifungal properties make it a candidate for use in agriculture as a fungicide. Its ability to inhibit fungal growth can protect crops from various fungal pathogens, thereby enhancing yield and quality.

Materials Science

In materials science, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its unique chemical structure allows it to interact with polymer matrices effectively.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound could significantly reduce cell viability at micromolar concentrations. The results suggested that it may act through the induction of oxidative stress within cancer cells .

Mechanism of Action

The mechanism of action of N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes involved in cell division, thereby inhibiting their activity and leading to cell death. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Several analogs with modified substituents on the triazole ring and benzamide group have been studied:

- Compound 12 () : 2-(6-Methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide

- Compound 13 (): N-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanamide Substitutes the benzyl group with an amino group. Demonstrated comparable activity to Compound 12, indicating that electron-donating groups (e.g., -NH₂) may improve target binding .

- N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): Features a 4-methylbenzamide group instead of benzyl. Crystallographic analysis revealed a dihedral angle of 84.21° between the triazole and benzene rings, influencing molecular conformation and hydrogen-bonding networks. The 4-methyl group enhances lipophilicity but may reduce solubility compared to the benzyl analog .

Thiadiazole and Isoxazole Derivatives ()

Compounds such as 8a–c (thiadiazole derivatives with acetyl, methyl, or phenyl substituents) and 6 (isoxazole derivative) highlight the impact of heterocycle substitution:

- 8a (C23H18N4O2S) : Exhibited a melting point of 290°C and IR bands at 1679 cm⁻¹ (C=O), indicating stable crystalline packing.

- 8c (C29H22N4O3S) : Higher molecular weight (506.59 g/mol) due to a phenyl substituent, correlating with enhanced π-π interactions but reduced solubility .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): Forms a 2D layered structure via N–H⋯O, N–H⋯S, and C–H⋯S hydrogen bonds. Aromatic stacking (Cg1⋯Cg1 = 3.333 Å) stabilizes the crystal lattice .

Thermal Stability

Biological Activity

N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of and features a benzamide moiety linked to a 1,2,4-triazole ring. The presence of the thioxo group enhances its reactivity and biological potential. The dihedral angle between the triazole and benzene rings is 84.21°, indicating notable steric interactions that may influence its biological behavior.

Antimicrobial Activity

Research indicates that compounds containing the triazole framework often exhibit antimicrobial properties. This compound has shown promise in this area:

- Mechanism : Triazole derivatives typically act by inhibiting the synthesis of ergosterol in fungal cell membranes or by interfering with DNA synthesis in bacteria.

- Comparative Studies : In studies comparing various triazole compounds, this compound exhibited higher activity than simpler triazole derivatives against certain bacterial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research suggests:

- In vitro Studies : Cell viability assays (such as MTT assays) have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values indicate significant cytotoxicity comparable to established chemotherapeutic agents .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| N-(Benzamide) | 1.61 ± 0.92 | Induces apoptosis via mitochondrial pathway |

| Doxorubicin | 0.75 ± 0.10 | DNA intercalation and topoisomerase inhibition |

Anticonvulsant Activity

The compound's structural similarities with known anticonvulsants suggest potential efficacy in seizure models:

- Preclinical Trials : In animal models, this compound demonstrated a reduction in seizure frequency and severity .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Triazole Ring : Essential for antimicrobial and anticancer activity.

- Thioxo Group : Enhances reactivity and may contribute to the mechanism of action.

- Benzamide Moiety : Provides lipophilicity necessary for cellular uptake.

Case Studies

Several studies have focused on the biological evaluation of this compound:

-

Antimicrobial Study : A comparative analysis showed that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria.

- Example: Compounds with -NO₂ substitutions showed increased potency compared to those without.

-

Antitumor Study : A study involving various cancer cell lines revealed that modifications to the benzamide structure could significantly alter cytotoxicity.

- Findings: Substituents on the benzene ring influenced both the potency and selectivity towards different cancer types.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide and related triazole derivatives?

The synthesis typically involves cyclization of thiosemicarbazide precursors under reflux conditions. For example:

- Step 1 : Reacting substituted benzaldehyde derivatives with thiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediate thiosemicarbazones.

- Step 2 : Intramolecular cyclization via reflux to yield the triazole-thione core.

- Step 3 : Functionalization of the triazole ring with benzyl or benzamide groups using nucleophilic substitution or condensation reactions.

Chromatographic techniques (HPLC, TLC) are critical for monitoring reaction progress and purity .

Table 1 : Comparison of Synthetic Routes

| Precursor | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 4 hours | 76–85 | |

| Substituted Benzaldehyde | Dioxane | None | 1 hour | 76 |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding, and packing. For example, the triazole ring often forms dihedral angles of ~84° with aromatic substituents, stabilized by intramolecular N–H⋯O/S hydrogen bonds .

- FT-IR and NMR : Confirm functional groups (e.g., thioxo S-H stretch at ~2500 cm⁻¹) and regiochemistry.

- Software Tools : SHELXL for structure refinement (R-factor < 0.05) and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole-thione derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce regioselectivity. Ethanol/dioxane mixtures balance reactivity and solubility .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while reflux (80–100°C) drives thermodynamic control .

- Catalyst Screening : Acidic conditions (e.g., H₂SO₄) accelerate cyclization but risk side reactions. Neutral conditions with slow reagent addition improve selectivity .

Q. How do structural features like hydrogen bonding and aromatic stacking influence the compound’s physicochemical properties?

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.7–3.0 Å) stabilize the triazole core, while intermolecular N–H⋯S interactions (3.2–3.5 Å) dictate crystal packing .

- Aromatic Stacking : Parallel-displaced π-π interactions (centroid distances ~3.3 Å) between triazole and benzyl groups enhance thermal stability .

- Impact on Solubility : Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar solvents (e.g., DMSO) for biological assays .

Q. How can crystallographic data resolve discrepancies in reported biological activities of triazole-thiones?

- Tautomeric Equilibria : Thione (C=S) ↔ Thiol (S–H) tautomerism affects bioactivity. X-ray data confirm dominant tautomeric forms (e.g., thione in solid state) .

- Conformational Analysis : Dihedral angles (e.g., 84.21° in related compounds) influence receptor binding. Deviations >5° may explain reduced activity in analogs .

- Data Validation : Cross-referencing with SHELXL refinement parameters (e.g., R-factor, wR) ensures structural accuracy when correlating with bioactivity .

Q. What computational methods complement experimental studies of this compound’s reactivity?

- DFT Calculations : Predict tautomer stability and reaction pathways (e.g., nucleophilic attack at C=S).

- Molecular Docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes) to guide synthetic modifications .

- MD Simulations : Assess solvation effects and conformational dynamics in aqueous vs. lipid environments .

Methodological Notes

- Crystallography Workflow :

- Synthetic Troubleshooting :

- Low yields: Increase reaction time or switch to microwave-assisted synthesis.

- Impurities: Use silica gel chromatography (hexane:EtOAc gradients) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.